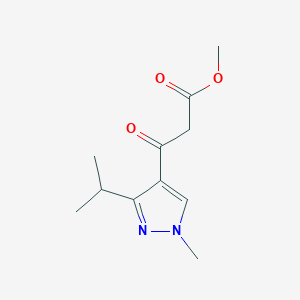
3-O-(2-Naphthyl)methyl-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(2-Naphthyl)methyl-D-glucopyranose is a chemical compound with the molecular formula C17H20O6 and a molecular weight of 320.3371 This compound is a derivative of D-glucopyranose, where the 3-O position is substituted with a 2-naphthylmethyl group
Méthodes De Préparation
The synthesis of 3-O-(2-Naphthyl)methyl-D-glucopyranose can be achieved through chemical synthesis methods. One common approach involves the methylation of D-glucopyranose at the 3-O position using methyl iodide or methyl iodide copper as the methylating agent . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-O-(2-Naphthyl)methyl-D-glucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
3-O-(2-Naphthyl)methyl-D-glucopyranose has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for studying enzyme-catalyzed reactions involving glucopyranose derivatives. In medicine, it is investigated for its potential therapeutic properties, including its role as a glucose analogue in diabetes research . Additionally, in the industry, it is utilized in the development of novel materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-O-(2-Naphthyl)methyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. As a glucose analogue, it can be transported into cells via glucose transporters and participate in metabolic pathways similar to glucose. Its effects on cellular processes are mediated through its interaction with enzymes and receptors involved in glucose metabolism . The compound’s unique structure allows it to modulate these pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-O-(2-Naphthyl)methyl-D-glucopyranose can be compared with other similar compounds such as 3-O-Methyl-D-glucopyranose and 3-O-Methyl-α-D-glucopyranose . While these compounds share structural similarities, this compound is unique due to the presence of the 2-naphthylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and industrial uses.
Propriétés
Formule moléculaire |
C17H20O6 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-4-(naphthalen-2-ylmethoxy)oxane-2,3,5-triol |
InChI |
InChI=1S/C17H20O6/c18-8-13-14(19)16(15(20)17(21)23-13)22-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-21H,8-9H2 |
Clé InChI |
HAYNFWGOOJXVLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)COC3C(C(OC(C3O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)



![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)



![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)

